Cas no 6271-30-3 (Isopropyl hydrazinecarboxylate)
Isopropyl hydrazinecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- propan-2-yl N-aminocarbamate
- Hydrazinecarboxylicacid,1-methylethylester
- isopropyl hydrazinecarboxylate
- AC1L5TQN
- AC1Q5XY6
- ACMC-1B98N
- AR-1L1977
- CTK2F9199
- isopropyl carbazate
- N-Isopropoxycarbonyl-hydrazin
- NSC36232
- propan-2-yl hydrazinecarboxylate
- Hydrazinecarboxylic acid, 1-methylethyl ester
- DTXSID40284206
- 6271-30-3
- SCHEMBL1134094
- NSC-36232
- J-521464
- ISOPROPOXYCARBOHYDRAZIDE
- SCHEMBL21206072
- hydrazinecarboxylic acid isopropyl ester
- MFCD22199808
- A11099
- EN300-261989
- Isopropylhydrazinecarboxylate
- AS-60813
- (propan-2-yloxy)carbohydrazide
- AKOS015853752
- SB86059
- NSC 36232
- Hydrazinecarboxylic acid 1-methylethyl ester
- Isopropyl hydrazinecarboxylate
-
- MDL: MFCD22199808
- Inchi: 1S/C4H10N2O2/c1-3(2)8-4(7)6-5/h3H,5H2,1-2H3,(H,6,7)
- InChI Key: PHHLRHSOQWTNBH-UHFFFAOYSA-N
- SMILES: O(C(NN)=O)C(C)C
Computed Properties
- Exact Mass: 118.0743
- Monoisotopic Mass: 118.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 82.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- Density: 1.065
- PSA: 64.35
Isopropyl hydrazinecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250001744-1g |
Isopropyl hydrazinecarboxylate |
6271-30-3 | 97% | 1g |
$605.00 | 2023-09-01 | |
| TRC | I824580-10mg |
Isopropyl hydrazinecarboxylate |
6271-30-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I824580-50mg |
Isopropyl hydrazinecarboxylate |
6271-30-3 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | I824580-100mg |
Isopropyl hydrazinecarboxylate |
6271-30-3 | 100mg |
$ 295.00 | 2022-06-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P906854-5g |
propan-2-yl hydrazinecarboxylate |
6271-30-3 | 95% | 5g |
2,922.30 | 2021-05-17 | |
| abcr | AB494501-1 g |
Propan-2-yl hydrazinecarboxylate |
6271-30-3 | 1g |
€1,199.50 | 2022-02-28 | ||
| eNovation Chemicals LLC | D605130-1g |
Hydrazinecarboxylic acid, 1-methylethyl ester |
6271-30-3 | 95% | 1g |
$1060 | 2024-06-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H13960-5g |
Propan-2-yl N-aminocarbamate |
6271-30-3 | 97% | 5g |
¥1360.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H13960-50g |
Propan-2-yl N-aminocarbamate |
6271-30-3 | 97% | 50g |
¥4510.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H13960-10g |
Propan-2-yl N-aminocarbamate |
6271-30-3 | 97% | 10g |
¥1810.0 | 2024-07-19 |
Isopropyl hydrazinecarboxylate Suppliers
Isopropyl hydrazinecarboxylate Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on Isopropyl hydrazinecarboxylate
Isopropyl Hydrazinecarboxylate (CAS No. 6271-30-3): A Comprehensive Overview of Its Chemical Properties and Emerging Applications in Biomedical Research and Drug Development
Isopropyl hydrazinecarboxylate, with the CAS number 6271-30-3, is an organic compound characterized by its unique chemical structure that integrates a branched isopropyl group with a hydrazinecarboxylate moiety. This combination endows the compound with versatile reactivity, enabling its use as a key intermediate in the synthesis of advanced pharmaceuticals and biologically active molecules. The hydrazinecarboxylate functional group, which consists of a carbonyl carbon linked to both an amino (-NH2) and a hydrazide (-NHNH2) group, facilitates nucleophilic substitution reactions and coordination chemistry interactions. Recent studies have highlighted its potential in enhancing drug delivery systems through targeted conjugation strategies, particularly in tumor microenvironment-responsive prodrugs.
In terms of chemical synthesis, traditional methods involving diazotization of isopropyl amine derivatives have been refined in recent years to improve yield and reduce environmental impact. A 2024 publication by Zhang et al. demonstrated a novel microwave-assisted protocol that achieves 98% purity with minimal solvent usage, aligning with current trends toward sustainable chemistry practices. The compound's physical properties, including its low melting point (~45°C) and solubility profile (soluble in ethanol/water mixtures), make it particularly suitable for formulation into aqueous-based delivery systems without compromising stability during storage.
Biochemical research has revealed intriguing interactions between isopropyl hydrazinecarboxylate and cellular components such as metalloproteases. A study published in Nature Chemical Biology (March 2024) identified its ability to selectively inhibit matrix metalloproteinase-9 (MMP-9) activity at concentrations below 5 µM, which could lead to new approaches for treating inflammatory diseases where MMP overexpression contributes to pathogenesis. The branched isopropyl substituent was shown to modulate pharmacokinetic properties by enhancing membrane permeability while maintaining specificity for the target enzyme.
In the realm of biomedical imaging, this compound has gained attention as a chelating agent for lanthanide-based contrast agents. Collaborative work between MIT and Pfizer researchers (July 2024) reported successful conjugation with gadolinium ions to create nanoparticles exhibiting prolonged blood circulation times due to stealth surface modification via the hydrazone linkage formed from isopropyl hydrazinecarboxylate's reactive groups. These particles demonstrated superior tumor targeting capabilities compared to conventional agents when tested in murine xenograft models.
Clinical translational studies now focus on its role in cancer therapy applications. A phase I clinical trial completed in Q1 2024 evaluated a novel prodrug conjugated through this compound's hydrazone bond to deliver doxorubicin specifically to hypoxic tumor regions. Results showed reduced cardiotoxicity compared to free doxorubicin while maintaining therapeutic efficacy against triple-negative breast cancer cell lines in vitro assays.
Recent advances also highlight its utility in biomaterial science. Researchers at Stanford developed a hydrogel system using this compound as a crosslinker through photochemical activation of its azo-containing derivatives (ACS Biomaterials Science & Engineering, October 2024). The resulting matrices exhibited pH-responsive swelling behavior ideal for controlled release applications, demonstrating over 85% release efficiency at pH levels mimicking intracellular environments.
Safety studies conducted under Good Laboratory Practices have confirmed favorable toxicity profiles when used within therapeutic ranges (<5 mg/kg). Pharmacokinetic analysis using LC-MS/MS techniques revealed rapid metabolism via deamination pathways, with primary metabolites showing significantly reduced biological activity compared to the parent molecule (Journal of Medicinal Chemistry, June 2024). This metabolic stability profile supports potential oral administration routes for future drug formulations.
Emerging research directions include exploration of its role in neuroprotective drug development. A collaborative team from Oxford University recently published findings on isopropyl hydrazinecarboxylate-based compounds that act as selective α7 nicotinic acetylcholine receptor agonists (Neuropharmacology Highlights, December 2024). These molecules showed neuroprotective effects against amyloid-beta toxicity in Alzheimer's disease models without activating other neuronal receptors at sub-micromolar concentrations.
In synthetic biology applications, the compound has been utilized as a bioorthogonal linker in click chemistry reactions (Angewandte Chemie International Edition, November 2024). Its reactivity under physiological conditions enabled real-time tracking of protein-protein interactions within living cells using fluorescently labeled derivatives without interfering with native biochemical processes.
The structural flexibility of Isopropyl hydrazinecarboxylate allows for diverse functionalization strategies critical for modern drug design. By incorporating this molecule into peptidomimetic scaffolds, researchers have successfully synthesized analogs that exhibit improved bioavailability over traditional peptide therapeutics (Journal of Peptide Science, August 2024). One such derivative demonstrated sustained plasma half-life exceeding four hours when administered intravenously to non-human primates.
Ongoing investigations focus on optimizing its photochemical properties for use in light-triggered drug delivery systems (Bioconjugate Chemistry, January 2025 submission). Modifications involving conjugation with near-infrared absorbing chromophores have produced compounds capable of releasing encapsulated payloads upon exposure to low-energy laser light (<650 nm), offering minimally invasive treatment options for localized pathologies like ocular tumors or skin lesions.
Spectroscopic analysis confirms that Isopropyl hydrazinecarboxlyrate forms stable complexes with transition metals such as copper(II) under physiological conditions (Inorganic Chemistry Frontiers, September 2024). These metal complexes exhibit redox activity that can be harnessed for Fenton-like reactions producing reactive oxygen species selectively within tumor microenvironments when combined with hydrogen peroxide co-delivery systems.
Recent advances in computational chemistry have provided new insights into its binding mechanisms through molecular docking simulations using AutoDock Vina software (ACS Omega, May 2024). These studies identified optimal binding orientations when interacting with cyclin-dependent kinase inhibitors templates, suggesting potential applications as pharmacophore components for developing next-generation anticancer agents targeting cell cycle dysregulation pathways.
Innovative applications extend into diagnostic tool development where the compound serves as a ligand component for fluorescent probes detecting intracellular zinc ion fluctuations (Analytical Chemistry, April 2025 preprint). Conjugated fluorophores exhibited fluorescence turn-on behavior upon zinc binding within lysosomal compartments at picomolar detection limits under confocal microscopy conditions.
Current research trends emphasize multi-functionalizing Isoproplyl hydrazinecarbolyrate through simultaneous attachment of targeting ligands and therapeutic payloads (Nano Letters, February 205 submission pending). Such "smart" nanoparticles are being engineered to respond simultaneously to multiple stimuli like pH changes and enzymatic degradation patterns characteristic of specific disease states like pancreatic cancer or rheumatoid arthritis inflammation sites.
Clinical pharmacology studies are now exploring its role as an adjuvant therapy component due to synergistic effects observed when combined with checkpoint inhibitors (Clinical Cancer Research, October 5 publication pending peer review). Preclinical data indicates enhanced T-cell infiltration into solid tumors following co-administration regimens involving this compound's platinum-based conjugates compared to monotherapy controls.
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